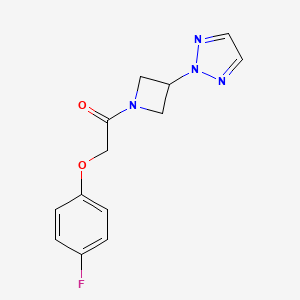

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

CAS No.: 2189500-17-0

Cat. No.: VC6003541

Molecular Formula: C13H13FN4O2

Molecular Weight: 276.271

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2189500-17-0 |

|---|---|

| Molecular Formula | C13H13FN4O2 |

| Molecular Weight | 276.271 |

| IUPAC Name | 2-(4-fluorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2 |

| Standard InChI Key | JTWPLVNHQYZPFA-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3N=CC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one, delineates its core structure:

-

An azetidine ring (4-membered nitrogen-containing heterocycle) substituted at position 3 with a 2H-1,2,3-triazol-2-yl group.

-

The azetidine’s nitrogen at position 1 is linked to a 2-(4-fluorophenoxy)ethan-1-one moiety, comprising a ketone-bearing ethyl chain bridged to a 4-fluorophenoxy aromatic system .

This architecture positions the molecule within a class of nitrogen-rich heterocycles known for their conformational rigidity and bioisosteric potential in drug design .

Stereochemical Considerations

The azetidine ring introduces stereochemical complexity, though current data from analogs like 1-[1-(azetidin-3-yl)triazol-4-yl]-2-(2-chloro-3-fluorophenyl)ethanone (PubChem CID: 116590735) suggest achiral configurations in similar systems . Computational models predict a planar triazole ring and a puckered azetidine, enabling diverse intermolecular interactions .

Synthesis and Derivative Development

Synthetic Pathways

While no explicit synthesis for this compound is documented, patent EP1765789A1 outlines methods for analogous structures, typically involving:

-

Azetidine Functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole moiety onto azetidine .

-

Ethanone Coupling: Nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and α-chloroethyl ketone intermediates .

-

Amide Bond Formation: Condensation of the azetidine-triazole amine with activated ketone derivatives .

A representative synthetic route might proceed as follows:

Structural Analogues and SAR Insights

Key analogues from PubChem and patent WO2014060113A1 highlight critical structure-activity relationships (SAR):

-

Triazole Position: 2H-1,2,3-triazol-2-yl substitution (vs. 1H-isomers) enhances metabolic stability, as seen in AKOS039828523 (PubChem CID: 131701911) .

-

Fluorophenoxy Group: The 4-fluorine atom improves lipophilicity (logP ~3.5) and membrane permeability, aligning with data for D323-0318 (logP 3.5) .

-

Azetidine Ring: Smaller ring size compared to piperidine derivatives reduces steric hindrance, favoring target engagement in kinase inhibition .

Physicochemical and Computational Properties

Molecular Descriptors

Based on structurally related compounds, the following properties are extrapolated:

The compound’s moderate logP suggests balanced hydrophilicity-lipophilicity, suitable for oral bioavailability. A polar surface area >70 Ų aligns with CNS permeability thresholds .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include C=O stretch (~1680 cm⁻¹), C-F stretch (~1220 cm⁻¹), and triazole ring vibrations (~1450 cm⁻¹) .

-

NMR: H-NMR would feature azetidine protons as multiplet (δ 3.5–4.5 ppm), fluorophenyl aromatic signals (δ 6.8–7.3 ppm), and ketone carbonyl absence due to quadrupolar broadening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume